EZH2 Wild-Type Potency Advantage
IHMT-EZH2-426 demonstrates superior biochemical potency against EZH2 wild-type compared to the established SAM-competitive inhibitor GSK126. In cell-free enzymatic assays, IHMT-EZH2-426 achieves an IC50 of 1.3 nM [1], while GSK126 exhibits an IC50 of 9.9 nM [2]. This represents a 7.6-fold increase in potency.
| Evidence Dimension | Inhibition of EZH2 wild-type enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 1.3 nM |
| Comparator Or Baseline | GSK126: IC50 = 9.9 nM |
| Quantified Difference | 7.6-fold more potent (lower IC50) |
| Conditions | Cell-free enzymatic assay |
Why This Matters
Higher potency at the biochemical level often translates to lower required dosages in vitro and in vivo, potentially reducing off-target effects and improving the therapeutic window.
- [1] Zhou B, et al. Discovery of dihydropyridinone derivative as a covalent EZH2 degrader. Eur J Med Chem. 2023 Oct 2;261:115825. View Source
- [2] Table 3. EZH2 Inhibitors in Clinical Development. PMC. 2018 Jun 20. View Source
